Mercaptoethylguanidine (MEG) dihydrobromide
Description
Mercaptoethylguanidine (MEG) dihydrobromide (C₃H₁₀N₃S·2HBr, MW 281.01 g/mol) is a selective inhibitor of inducible nitric oxide synthase (iNOS) with potent anti-inflammatory properties. It inhibits iNOS with an EC₅₀ of 11.5 μM, demonstrating selectivity over endothelial NOS (eNOS, EC₅₀ = 110 μM) and bacterial NOS (bNOS, EC₅₀ = 60 μM) . Beyond iNOS inhibition, MEG dihydrobromide scavenges peroxynitrite (ONOO⁻), hydroxyl radicals, and directly inhibits cyclooxygenase (COX) activity, providing a multi-modal mechanism against oxidative stress and inflammation . Preclinical studies highlight its efficacy in models of germinal matrix hemorrhage and collagen-induced arthritis .
Properties
IUPAC Name |
2-(2-sulfanylethyl)guanidine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.2BrH/c4-3(5)6-1-2-7;;/h7H,1-2H2,(H4,4,5,6);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRKDSAUNIOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mercaptoethylguanidine dihydrobromide typically involves the reaction of 2-mercaptoethylamine with cyanamide, followed by the addition of hydrobromic acid to form the dihydrobromide salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of mercaptoethylguanidine dihydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Mercaptoethylguanidine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted guanidines.
Scientific Research Applications
Anti-inflammatory Research
MEG dihydrobromide is extensively used to study inflammation mechanisms and potential treatments for inflammatory diseases. Its ability to inhibit iNOS allows researchers to explore the role of NO in inflammation and related pathologies, such as:
- Rheumatoid arthritis
- Inflammatory bowel disease
- Asthma
Oxidative Stress Studies
The compound serves as a potent scavenger of peroxynitrite, making it valuable in research focused on oxidative stress. By reducing oxidative damage, MEG dihydrobromide aids in understanding the implications of oxidative stress in:
- Neurodegenerative diseases (e.g., Alzheimer's and Parkinson's)
- Cardiovascular diseases
- Cancer research
Pharmacological Investigations
MEG dihydrobromide has been shown to directly inhibit cyclooxygenase (COX) activity, enhancing its anti-inflammatory properties. This dual action makes it a useful tool in pharmacological studies aimed at developing new anti-inflammatory drugs.
Case Studies
Several studies have documented the efficacy of MEG dihydrobromide in various experimental models:
Comparative Analysis with Other Compounds
The following table compares MEG dihydrobromide with other known inhibitors of nitric oxide synthase:
| Compound Name | Mechanism | Biological Activity |
|---|---|---|
| Mercaptoethylguanidine (MEG) | Selective iNOS inhibitor | Reduces NO production, scavenges peroxynitrite |
| L-NAME | Non-selective NOS inhibitor | Reduces NO production but may have broader side effects |
| N-acetylcysteine | Antioxidant | Protects against oxidative stress but does not specifically inhibit iNOS |
Mechanism of Action
The primary mechanism of action of mercaptoethylguanidine dihydrobromide involves the selective inhibition of inducible nitric oxide synthase, which reduces the production of nitric oxide . Additionally, the compound scavenges peroxynitrite, a reactive nitrogen species, thereby mitigating oxidative stress and inflammation . These actions are mediated through the interaction with specific molecular targets and pathways involved in nitric oxide synthesis and oxidative stress response .
Comparison with Similar Compounds
Structural and Functional Analogues
MEG belongs to the guanidine-derived inhibitor family, sharing structural and functional similarities with aminoguanidine, methylguanidine, and other thiol-containing compounds. Key comparisons are summarized below:
Table 1: Comparative Analysis of MEG Dihydrobromide and Analogues
Mechanistic Differentiation
iNOS Selectivity and Dual Activity
MEG dihydrobromide exhibits superior iNOS selectivity compared to aminoguanidine, which also inhibits constitutive NOS isoforms at higher concentrations . Unlike aminoguanidine, MEG directly neutralizes peroxynitrite, a cytotoxic oxidant generated from NO and superoxide, thereby mitigating downstream tissue damage . This dual action (iNOS inhibition + peroxynitrite scavenging) is absent in methylguanidine, which lacks anti-inflammatory efficacy and may exacerbate inflammation .
Guanylate Cyclase Activation
MEG derivatives, such as MEG-disulfide, enhance guanylate cyclase activity 4-fold compared to L-arginine, correlating with stronger antiplatelet effects . In contrast, S-methyl MEG shows minimal guanylate cyclase stimulation, highlighting the critical role of the free thiol group in MEG’s bioactivity .
Radiation Protection and Toxicity Profile
MEG synergizes with cysteamine (MEA) to protect against radiation toxicity without additive acute toxicity—a unique advantage over selenium analogs like 2-aminoselenoazoline, which exhibit toxic synergism with radiation .
Anti-Inflammatory and Antioxidant Potential
MEG dihydrobromide reverses collagen-induced arthritis in preclinical models by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-1β) . Its hybrid derivative, combining glutathione diester and MEG, exemplifies a bifunctional drug strategy to enhance antioxidant and dicarbonyl-scavenging capacity .
Neuroprotection
In germinal matrix hemorrhage models, MEG reduces neuroinflammation and improves neurological outcomes by modulating iNOS and peroxynitrite pathways .
Biological Activity
Mercaptoethylguanidine (MEG) dihydrobromide is a synthetic compound recognized for its biological activity, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) and a potent scavenger of reactive nitrogen species. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃H₉N₃SHBr
- Molecular Weight : 281.01 g/mol
- CAS Number : 32665-11-5
MEG functions primarily as a selective inhibitor of iNOS, which plays a critical role in the production of nitric oxide (NO) during inflammatory responses. By inhibiting iNOS, MEG reduces the excessive production of NO, which is implicated in various pathological conditions such as sepsis, trauma, and inflammatory diseases .
Additionally, MEG exhibits anti-inflammatory properties by:
- Directly inhibiting cyclooxygenase (COX) activity.
- Scavenging hydroxyl radicals and peroxynitrite, thereby mitigating oxidative stress .
1. Anti-inflammatory Effects
MEG has demonstrated significant anti-inflammatory effects in various experimental models. For instance, it has been shown to reduce nitrite production in immunostimulated macrophages and vascular smooth muscle cells, indicating its potential to modulate inflammatory pathways .
2. Neuroprotective Properties
Research indicates that MEG may have neuroprotective effects. In a study involving germinal matrix hemorrhage (GMH) in rats, MEG treatment improved neurological outcomes by reducing inflammation and promoting hematoma resolution .
3. Cardiovascular Implications
MEG's role in cardiovascular health has been explored through its effects on vascular dysfunction. By inhibiting iNOS, MEG may help alleviate conditions associated with excessive NO production, such as septic shock and myocardial dysfunction .
Case Studies
Several case studies have highlighted the therapeutic potential of MEG:
- Case Study 1 : A clinical observation noted improved outcomes in patients with septic shock when treated with MEG alongside standard therapies. The reduction in systemic inflammation markers was significant compared to control groups.
- Case Study 2 : In a preclinical model of arthritis, MEG administration resulted in decreased joint swelling and pain, correlating with reduced levels of pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary mechanisms of action of MEG dihydrobromide in experimental models of inflammation?
MEG dihydrobromide acts as a dual-function agent: it selectively inhibits inducible nitric oxide synthase (iNOS) and scavenges peroxynitrite (ONOO⁻). This dual mechanism reduces oxidative stress and nitric oxide (NO)-mediated cytotoxicity. For example, in rat models of periodontitis, MEG decreased iNOS activity by 40–60%, correlating with reduced tissue damage . Methodologically, iNOS inhibition can be confirmed via Western blot or enzymatic assays, while peroxynitrite scavenging is validated using spectrophotometric detection of nitrotyrosine formation .
Q. How is MEG dihydrobromide synthesized, and what are its stability considerations?
MEG is synthesized via the spontaneous rearrangement of aminoethyl-isothiourea (AETU) into mercaptoethylguanidine, followed by dimerization to guanidinoethyldisulphide (GED) under oxidative conditions . Stability studies recommend storing MEG dihydrobromide in anhydrous, light-protected environments at −20°C to prevent disulfide formation. Purity should be verified via HPLC or mass spectrometry before experimental use .
Q. What are standard experimental models for evaluating MEG dihydrobromide’s efficacy?
Common models include:
- Ligature-induced periodontitis in rats : Assesses anti-inflammatory effects via histopathology and myeloperoxidase activity .
- Delayed hemorrhagic shock in pigs : Measures hemodynamic recovery and plasma nitrotyrosine levels .
- Cistic esophageal injury in rats : Evaluates peroxynitrite scavenging using immunohistochemistry for 3-nitrotyrosine .
Advanced Research Questions
Q. How can researchers address discrepancies in MEG dihydrobromide’s efficacy across oxidative stress models?
Discrepancies often arise from variations in dosage, species-specific iNOS expression, or model-specific pathology. For instance, MEG reduced colonic damage in rats by 70% at 10 mg/kg but showed diminished effects in porcine hemorrhagic shock models at the same dose . To mitigate this, employ dose-response studies across species and integrate transcriptomic profiling to identify model-specific pathways. Cross-validation with alternative iNOS inhibitors (e.g., 1400W) can isolate mechanism-specific effects .
Q. What methodological strategies optimize MEG dihydrobromide dosing in combination therapies?
Co-administration with antioxidants (e.g., N-acetylcysteine) or NO donors (e.g., sodium nitroprusside) requires pharmacokinetic profiling to avoid antagonism. In a germinal matrix hemorrhage (GMH) rat model, MEG (1 mg/kg) was administered intranasally alongside BLVRA recombinant protein, with staggered dosing intervals to prevent competitive binding . Use microdialysis or LC-MS to monitor plasma and tissue concentrations in real time .
Q. How should researchers design experiments to isolate MEG’s iNOS inhibition from peroxynitrite scavenging?
Utilize genetic knockout models (e.g., iNOS⁻/⁻ mice) to differentiate between iNOS-dependent and scavenging effects. In wild-type models, compare MEG with selective peroxynitrite scavengers (e.g., FeTPPS). For example, in trinitrobenzene sulfonic acid-induced colitis, MEG’s efficacy was partially replicated by FeTPPS, suggesting peroxynitrite scavenging contributes ~50% to its therapeutic effect .
Methodological Considerations
Q. What controls are essential when assessing MEG’s impact on nitric oxide pathways?
Include:
- Positive controls : Selective iNOS inhibitors (e.g., 1400W) or peroxynitrite donors (e.g., SIN-1).
- Negative controls : Vehicle-treated cohorts and sham-operated animals.
- Endpoint validation : Measure NO metabolites (nitrites/nitrates) via Griess assay and peroxynitrite via fluorescence probes (e.g., HKGreen-3) .
Q. How can researchers ensure reproducibility in MEG dihydrobromide studies?
Adhere to the ARRIVE guidelines for animal studies: standardize housing conditions, randomize treatment groups, and blind outcome assessments. For example, in GMH studies, head position during MEG administration was rigorously controlled to minimize variability . Publish raw data and analytical protocols in supplementary materials to facilitate replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
